(1R,2S)-2-Methylcyclohexanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of (1R,2S)-2-Methylcyclohexanamine hydrochloride is C10H15NO · HCl. It has a chiral center, and its stereochemistry is (1R,2S). The three-dimensional structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
Research has evaluated the stability of (1R,2S)-2-Methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). The presence of E. coli negatively affects the stability of the compound in biological samples .
Physical and Chemical Properties Analysis
Scientific Research Applications
Neurochemical Profile Suggesting Antidepressant Activity : A study by Muth et al. (1986) on a related compound, Wy-45,030, shows a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, similar to tricyclic antidepressants, but without certain side effects common to tricyclic therapy (Muth et al., 1986).
Potential as Anesthetic : Corssen and Domino (1966) discussed the potential of compounds related to phenylcyclohexylamine, including phencyclidine hydrochloride, as intravenously administered anesthetics due to their combination of analgesic and sleep-producing effects (Corssen & Domino, 1966).
Analytical Characterization of Arylcyclohexylamines : Wallach et al. (2016) focused on the synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines. These compounds, perceived as ketamine-like dissociative substances, were studied for their potential as new psychoactive substances (Wallach et al., 2016).
Metabolism in Different Species : Research by Renwick and Williams (1972) investigated the metabolism of cyclohexylamine in various species, including humans, identifying different metabolic pathways and minor metabolites (Renwick & Williams, 1972).
Pharmacologic Studies of Phencyclidine Derivatives : Maddox et al. (1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, for evaluation as central nervous system depressants. These compounds were tested for cataleptoid activity and antitonic extensor properties (Maddox et al., 1965).
Synthesis of Ketamine Derivatives : Masaud et al. (2022) conducted research on synthesizing new derivatives of ketamine, an arylcyclohexylamine, using Mannich reactions. These derivatives were analyzed for their potential therapeutic applications (Masaud et al., 2022).
Synthesis and Anticonvulsant Activity : Thurkauf et al. (1990) examined analogues of 1-phenylcyclohexylamine (PCA) for anticonvulsant activity, indicating potential use in treating seizures (Thurkauf et al., 1990).
Mechanism of Action
Target of Action
The primary target of (1R,2S)-2-Methylcyclohexanamine hydrochloride, also known as Ephedrine, is the adrenergic receptor . It acts as an alpha and beta-adrenergic agonist , which means it stimulates these receptors, leading to various physiological responses.
Mode of Action
Ephedrine interacts with its targets, the adrenergic receptors, by mimicking the action of natural neurotransmitters like adrenaline and noradrenaline . This interaction results in the activation of these receptors, leading to an increase in the sympathetic activity in the body .
Biochemical Pathways
The activation of adrenergic receptors by Ephedrine triggers several biochemical pathways. These include the release of norepinephrine from sympathetic neurons, which inhibits norepinephrine reuptake and displaces more norepinephrine from storage vesicles . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the transmission of nerve impulses .
Pharmacokinetics
The pharmacokinetic properties of Ephedrine include its rapid absorption from the gastrointestinal tract when taken orally . It has a bioavailability of approximately 85% . Ephedrine is minimally metabolized in the liver and has an elimination half-life of about 3 to 6 hours . It is primarily excreted unchanged in the urine .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFCWFKPOQAHM-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79389-41-6 | |
Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WRZ964ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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